molecular formula C7H13Cl2N3OS B3003413 2-Piperazin-1-yl-1,3-thiazol-4-ol;dihydrochloride CAS No. 2503205-49-8

2-Piperazin-1-yl-1,3-thiazol-4-ol;dihydrochloride

Cat. No. B3003413
CAS RN: 2503205-49-8
M. Wt: 258.16
InChI Key: ZGGYVYNHBBVZAA-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-1,3-thiazol-4-ol;dihydrochloride is a chemical compound with the CAS Number: 2503205-49-8 . It has a molecular weight of 258.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3OS.2ClH/c11-6-5-12-7 (9-6)10-3-1-8-2-4-10;;/h5,8,11H,1-4H2;2*1H . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antimicrobial Activity

The compound has been found to exhibit antimicrobial activity. It was synthesized and characterized as an effective antimicrobial agent . The study used fluorescence microscopy to measure the compound’s uptake into microbial cells, transmission electron microscopy (TEM) to investigate its influence on the configuration of microbial cells, and a DNA gyrase supercoiling assay to investigate whether it inhibits DNA gyrase .

Anti-Staphylococcus Activity

The compound has been found to be effective against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) . More than 50% of microbial cells took up the compound within 30 minutes .

DNA Gyrase Inhibition

The compound has been found to inhibit DNA gyrase . In the DNA gyrase supercoiling assay, a dose-dependent reduction in fluorescence intensity was observed as the concentration of the compound increased .

Cell Disruption

The compound has been found to result in cell disruption . Using TEM, hollowed-out bacterial cytoplasms were observed in the specimen treated with the compound, although there was no disintegration of the bacterial membrane .

Synthesis of PI3K/mTOR Inhibitors

The synthetic routes of the compound can be used to synthesize PI3K/mTOR inhibitors bearing a thiopyrano [4,3- d] pyrimidine nucleus .

Antifungal Activity

The compound has also been found to have antifungal activity . It was found to be particularly effective against large intestinal bacteria MurB and white Candida CYP51 and dihydrofolate reductase .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-piperazin-1-yl-1,3-thiazol-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS.2ClH/c11-6-5-12-7(9-6)10-3-1-8-2-4-10;;/h5,8,11H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGYVYNHBBVZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazin-1-yl-1,3-thiazol-4-ol;dihydrochloride

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